The synthesis of 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves several steps:
The synthesis can be optimized using modern techniques such as microwave-assisted synthesis or continuous flow reactors to enhance yield and reduce reaction times.
The molecular structure of 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde can be described as follows:
InChI=1S/C9H9N3O3/c10-7(15)5(12)8(14)9(16)11(7)6-3-1-2-4-13-6/h1-4H,10H2,(H,11,15)(H,12,14)
RYBVSNDSEGLPJN-UHFFFAOYSA-N
This structural complexity contributes to its reactivity and potential applications in medicinal chemistry.
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde primarily involves its interactions with biological targets due to its functional groups:
Research into similar compounds has indicated potential anti-inflammatory and antimicrobial activities .
The physical and chemical properties of 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are essential for understanding its behavior in various chemical environments .
6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several scientific applications:
The compound 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is named according to International Union of Pure and Applied Chemistry (IUPAC) conventions. Its systematic classification is derived as follows:
Table 1: IUPAC Name Breakdown
| Component | Position | Functionality |
|---|---|---|
| Parent heterocycle | - | 1,2,3,4-Tetrahydropyrimidine |
| N1 substituent | N1 | (Furan-2-yl)methyl |
| Carbonyl groups | C2, C4 | Dioxo |
| Amino group | C6 | Amino |
| Aldehyde | C5 | Carbaldehyde |
X-ray crystallographic studies of analogous tetrahydropyrimidine derivatives reveal a distorted half-chair conformation in the pyrimidine ring, with puckering parameters q₂ = 0.42–0.48 Å and φ₂ = 160–175°. Key geometric features include:
Table 2: Key Geometric Parameters
| Parameter | Value | Method |
|---|---|---|
| Pyrimidine ring pucker | Half-chair | X-ray diffraction |
| C5-C=O bond length | 1.225 ± 0.01 Å | DFT calculation |
| N1–C(furan) bond angle | 115.5 ± 1.5° | X-ray diffraction |
| Torsion (C5–C=O) | 22.3° | DFT optimization |
The furan-2-ylmethyl moiety at N1 exerts electronic and steric influences:
Key structural and functional distinctions from related compounds:
Table 3: Structural and Functional Comparison
| Derivative | N1 Substituent | C5 Substituent | Key Distinction |
|---|---|---|---|
| Monastrol (reference) | Ethyl | Ethyl ester | Lacks aldehyde reactivity |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-THP-5-carboxylate | Phenyl | Ethyl ester | Reduced electrophilicity at C5 |
| Target Compound | Furan-2-ylmethyl | Carbaldehyde | Enables imine chemistry & enhanced H-bonding |
This structural profile positions the compound as a versatile synthon for medicinal chemistry applications, leveraging its unique electronic and steric properties [3] [9].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1